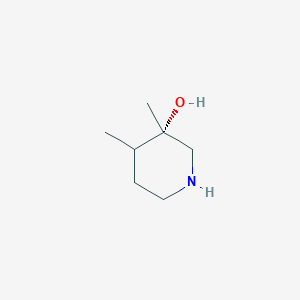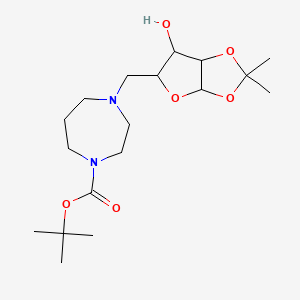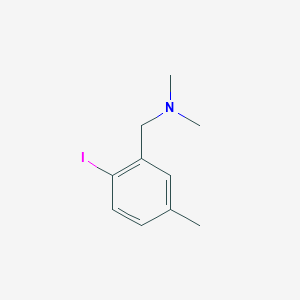
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a dimethylamino group attached to a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine typically involves a multi-step process starting from commercially available precursors
Iodination: The first step involves the iodination of 2-methylphenylamine using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. This results in the formation of 2-iodo-5-methylphenylamine.
Dimethylation: The second step involves the reaction of 2-iodo-5-methylphenylamine with formaldehyde and dimethylamine under basic conditions to introduce the dimethylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively.
科学的研究の応用
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the dimethylamino group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(2-Iodo-5-methylphenyl)ethanone: Similar in structure but lacks the dimethylamino group.
2-Iodo-5-methylphenylamine: Similar in structure but lacks the dimethylamino group and the methanamine moiety.
1-(2-Iodo-5-methylphenyl)-N-methylmethanamine: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness
1-(2-Iodo-5-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both the iodine atom and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C10H14IN |
|---|---|
分子量 |
275.13 g/mol |
IUPAC名 |
1-(2-iodo-5-methylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H14IN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3 |
InChIキー |
RGQMKKFLQUENKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)I)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


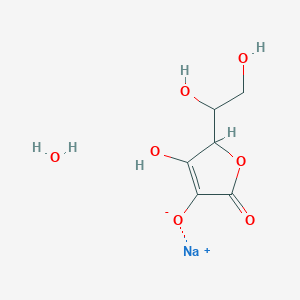
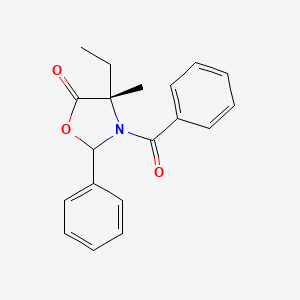
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
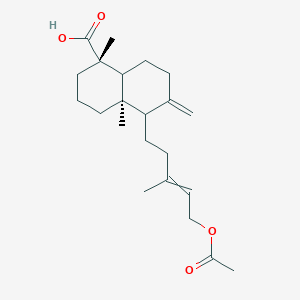
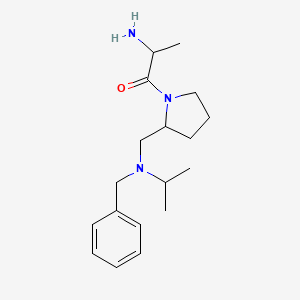
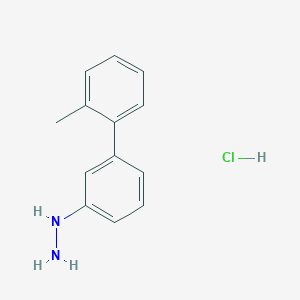
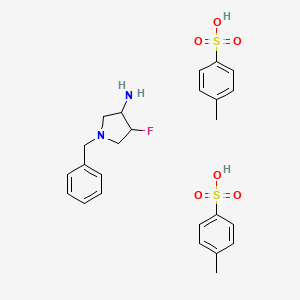
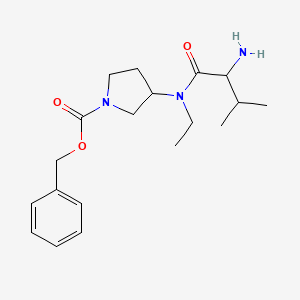
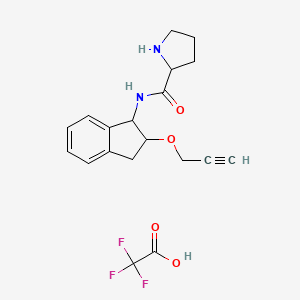
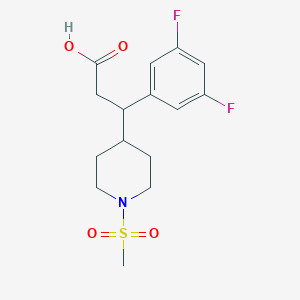
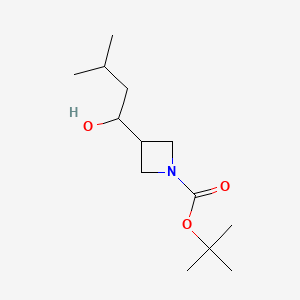
![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
